Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-12-8-5-3-4-7(11(14)15-2)10(8)16-6-9(12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYQPYVFLNZDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a compound belonging to the benzoxazine class known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Molecular Formula : CHN O
Molecular Weight : 221.21 g/mol
CAS Number : 861348-36-9
1. Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has shown effectiveness against various bacterial strains.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
2. Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties against several fungal pathogens:
The antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
3. Anticancer Activity
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has also been evaluated for its anticancer properties. Studies show it can induce apoptosis in cancer cells:
The compound appears to activate caspase pathways leading to programmed cell death.
4. Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory effects in various models:
| Study | Model | Effect |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in swelling | |
| Lipopolysaccharide (LPS)-induced inflammation in macrophages | Decreased cytokine production |
The anti-inflammatory activity is likely due to the inhibition of NF-kB signaling pathways.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC value of 10 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like vancomycin.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of the compound against lung cancer cells. The results showed that treatment with methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine led to a significant decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzoxazine derivatives include substituent positions, functional groups, and additional heterocyclic rings. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Benzoxazine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications/Properties | Reference |
|---|---|---|---|---|---|
| Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 4-methyl, 3-oxo, ester at 8 | C₁₁H₁₁NO₄ | 221.21 | Pharmaceutical intermediate; high-yield synthesis | |
| Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate | 3-oxo, ester at 8 (no 4-methyl) | C₁₀H₉NO₄ | 207.18 | Density: 1.3 g/cm³; Boiling point: 422.3°C | |
| Ethyl 4-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8c) | 4-acetyl, 6-bromo, ester at 2 | C₁₃H₁₄BrNO₄ | 328.16 | IR: 1743 cm⁻¹ (C=O), 1665 cm⁻¹ (N-C=O) | |
| 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine | Triazolo-fused, 8-methyl | C₁₀H₉N₃O₂ | 203.20 | Heterocyclic modification; unknown bioactivity | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 7-yl acetamide, piperidinyl-phenyl | C₂₉H₃₀N₄O₃ | 494.58 | ROR-gamma modulator for autoimmune diseases |
Key Differences and Implications
Substituent Position and Bioactivity: The target compound’s 8-carboxylate group contrasts with the 7-yl acetamide derivative in , which is directly linked to ROR-gamma modulation . Positional differences significantly affect receptor binding and therapeutic efficacy.
Functional Group Impact :
- The 4-acetyl and 6-bromo substituents in Compound 8c () introduce electron-withdrawing effects, enhancing electrophilic reactivity for further derivatization .
- Triazolo-fused derivatives () exhibit rigidified structures, which may influence pharmacokinetic properties like metabolic stability .
Synthetic Utility :
- The target compound’s methyl ester group facilitates efficient hydrolysis to carboxylic acids, making it a versatile intermediate for drug development .
- Ethyl ester analogs (e.g., 8c) are tailored for regioselective formylation, highlighting the role of ester groups in directing synthetic pathways .
Physical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) and amide (N-C=O) stretches align with benzoxazine derivatives, though exact peaks are unspecified in the evidence. Compound 8c shows distinct IR bands at 1743 cm⁻¹ and 1665 cm⁻¹, typical for ester and acetylated amines .
- Thermal Stability : ’s analog has a high boiling point (422.3°C), suggesting thermal resilience beneficial for industrial processes .
Preparation Methods
General Synthetic Route
- Starting Materials : The synthesis often begins with o-aminophenol or similar precursors.
- Cyclization : The formation of the oxazine ring typically involves cyclization reactions, which can be facilitated by catalysts or specific conditions.
- Methylation and Esterification : The introduction of the methyl group and the carboxylate ester can be achieved through alkylation and esterification reactions.
Specific Steps for Related Compounds
For compounds like chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, the synthesis involves:
Adaptation for this compound
To synthesize this compound, one could adapt the above method by using appropriate starting materials and conditions to introduce the methyl group at the 4-position.
Reaction Conditions and Yield
The reaction conditions for similar benzoxazine derivatives typically involve:
- Temperature : Between 25°C to 60°C.
- Solvent : DMF or other polar aprotic solvents.
- Catalyst/Reagent : Anhydrous potassium carbonate or similar bases.
- Yield : Can vary depending on the specific conditions but often ranges from 70% to 95% for related compounds.
Purification Methods
Purification of the final product can be achieved through:
- Recrystallization : Using appropriate solvents to obtain a crystalline form.
- Chromatography : Techniques like silica gel chromatography for further purification.
Data Table: Synthesis Conditions for Related Benzoxazine Derivatives
Q & A
Basic: What are the standard synthetic routes for Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate?
Methodological Answer:
The synthesis typically involves hydrolysis and esterification steps. A representative procedure includes:
Base-mediated hydrolysis : Dissolve the precursor (e.g., 6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate) in a NaOH/ethanol/water mixture at 20°C for 3 hours to generate the carboxylic acid intermediate .
Esterification : React the acid with methanol under acidic or catalytic conditions to form the methyl ester. Solvent selection (e.g., ethanol or toluene) and temperature control (e.g., 60°C) are critical for yield optimization .
Key Considerations : Monitor reaction progress via TLC and adjust pH during workup to isolate the product efficiently.
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy : Use - and -NMR to confirm the benzoxazine core, methyl ester group, and substituent positions. For example, the methyl ester typically appears as a singlet near δ 3.8 ppm in -NMR .
X-ray Crystallography : Determine crystal structure using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and hydrogen-bonding networks, as demonstrated in related benzoxazine derivatives .
HPLC/MS : Ensure purity (>95%) and verify molecular weight via high-resolution mass spectrometry.
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in esterification, while ethanol/water mixtures improve hydrolysis efficiency .
Catalyst Screening : Test Lewis acids (e.g., HSO) or enzymes for esterification to reduce side reactions.
Temperature Control : Maintain temperatures between 20–60°C to balance reaction kinetics and thermal decomposition risks .
Workup Strategies : Use gradient pH adjustments (e.g., dilute HCl to pH 2) for precise precipitation of intermediates .
Advanced: How can crystallographic data resolve discrepancies in spectroscopic assignments?
Methodological Answer:
Hydrogen Bonding Analysis : Use SHELX-refined X-ray structures to validate intramolecular interactions (e.g., N–H⋯O bonds) that may cause unexpected NMR splitting or IR stretches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
